2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide
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Overview
Description
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a hydroxynaphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorobenzyl chloride with piperazine to form 4-[(2-chlorophenyl)methyl]piperazine.
Hydrazide Formation: The piperazine derivative is then reacted with acetohydrazide to form the intermediate compound.
Condensation Reaction: Finally, the intermediate compound undergoes a condensation reaction with 2-hydroxy-1-naphthaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the naphthyl ring can undergo oxidation to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various receptors or enzymes.
Biological Studies: It can be used to study the interaction with biological macromolecules such as proteins and nucleic acids.
Pharmacology: It can be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial activities.
Industrial Applications: It can be used in the synthesis of other complex organic molecules or as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors such as histamine H1 receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure but different substituents.
Levocetirizine: An enantiomer of cetirizine with similar pharmacological properties.
Uniqueness
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H25ClN4O2 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H25ClN4O2/c25-22-8-4-2-6-19(22)16-28-11-13-29(14-12-28)17-24(31)27-26-15-21-20-7-3-1-5-18(20)9-10-23(21)30/h1-10,15,30H,11-14,16-17H2,(H,27,31)/b26-15- |
InChI Key |
AEGJPYLWWNNNHT-YSMPRRRNSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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